2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate is a complex organic compound with a unique structure that includes a diazonium group, an ethoxy group, and a phenylsulfanyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate typically involves the reaction of heptanoic acid derivatives with diazonium salts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the diazonium group. Common reagents used in the synthesis include ethyl esters and phenylsulfanyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium groups into molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in synthetic chemistry to create complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-ethoxy-1-oxo-7-(phenylthio)hept-2-en-3-olate: Similar structure but with a phenylthio group instead of phenylsulfanyl.
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfonyl)hept-2-en-3-olate: Contains a phenylsulfonyl group, leading to different reactivity and applications.
Properties
CAS No. |
110361-70-1 |
---|---|
Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 2-diazo-3-oxo-7-phenylsulfanylheptanoate |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-15(19)14(17-16)13(18)10-6-7-11-21-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
InChI Key |
UCYIBMJUDCXRTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)CCCCSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.